![molecular formula C40H51N5O8 B6288507 Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc CAS No. 1691196-82-3](/img/structure/B6288507.png)
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc” is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Ala will specifically be cleaved by Cathepsin B . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The synthesis of “Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc” involves the use of Fmoc-Val-Ala-PAB as a peptide cleavable ADC linker . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis
The molecular structure of “Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc” is represented by the molecular formula C40H51N5O8 .Chemical Reactions Analysis
In the context of antibody-drug conjugates (ADCs), the Val-Ala in “Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc” will specifically be cleaved by Cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload will be released only in those cells .Wissenschaftliche Forschungsanwendungen
Antibody-Drug Conjugates (ADCs)
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc: is primarily used in the development of ADCs. These are targeted cancer therapies that combine the specificity of antibodies with the cytotoxic potency of drugs . The compound acts as a linker that attaches a cytotoxic drug to an antibody, ensuring that the drug is released only in the vicinity of the cancer cells, thus minimizing systemic toxicity.
Lysosomal Cleavage for Drug Release
The Val-Ala dipeptide sequence in the compound is specifically cleaved by the enzyme Cathepsin B, which is found in lysosomes . This property is exploited to design prodrugs that remain stable in the bloodstream but release their active drug component upon entering the lysosomal compartment of target cells.
Peptidomimetic Conjugates
The compound has been used to create peptidomimetic conjugates, such as those that mimic the RGD peptide sequence . These conjugates can selectively bind to integrin receptors, which are overexpressed in certain cancer cells, and can be used to deliver therapeutic agents directly to the tumor site.
Enhanced Drug Delivery
The presence of the PAB (p-aminobenzyl) moiety allows for the creation of linkers that enhance the delivery of drugs . These linkers can be designed to be cleaved under certain conditions, releasing the drug in a controlled manner.
Synthesis of Prodrugs
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc: is used in the synthesis of prodrugs. These are inactive compounds that can be metabolized in the body to produce an active drug . The compound’s structure allows for the incorporation of a drug that can be activated within the target tissue.
Targeted Therapeutics
The specificity of the compound for certain enzymes and receptors makes it an excellent candidate for creating targeted therapeutics . By attaching therapeutic agents to this compound, researchers can ensure that the drug acts only on the intended target, reducing side effects and improving efficacy.
Bioconjugation Techniques
This compound is also used in various bioconjugation techniques . It can be used to attach a variety of molecules, including drugs, imaging agents, or other biomolecules, to antibodies or other proteins, allowing for a wide range of applications in diagnostics and therapy.
Stability in Human Plasma
The compound’s design ensures that it is highly stable in human plasma, which is crucial for its circulation time and bioavailability before reaching the target site . This stability is a key factor in the effectiveness of the drug delivery system.
Wirkmechanismus
Target of Action
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is primarily used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .
Mode of Action
The compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The antibody guides the ADC to the cancer cells, and the linker is cleaved to release the drug once inside the cell . This allows for targeted delivery of the cytotoxic drug, reducing damage to healthy cells .
Biochemical Pathways
The compound is involved in the pathway of targeted drug delivery. Once the ADC binds to the target antigen on the cancer cell, it is internalized into the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic drug . This drug then interferes with the cell’s functions, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc are largely determined by the properties of the ADC it is part of. The compound itself is designed to be stable in the bloodstream but cleavable inside the target cell . This allows for a high degree of control over the drug’s distribution and release .
Result of Action
The result of the action of Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is the targeted delivery of cytotoxic drugs to cancer cells . By releasing the drug only inside the target cells, the compound helps to maximize the drug’s efficacy and minimize its side effects .
Action Environment
The action of Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is influenced by the biochemical environment inside the target cells. The compound is designed to be cleaved by enzymes present in the cell, so the presence and activity of these enzymes can affect the compound’s efficacy . Additionally, factors such as the pH and temperature inside the cell can also influence the compound’s stability and reactivity .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51N5O8/c1-25(2)34(43-37(48)51-24-33-31-15-11-9-13-29(31)30-14-10-12-16-32(30)33)36(47)41-26(3)35(46)42-28-19-17-27(18-20-28)23-52-38(49)44(7)21-22-45(8)39(50)53-40(4,5)6/h9-20,25-26,33-34H,21-24H2,1-8H3,(H,41,47)(H,42,46)(H,43,48)/t26-,34-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPGZHNXMGTWQE-JKFCTSDTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51N5O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.